N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYRUOTOFUODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352391 | |
| Record name | N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-27-3 | |
| Record name | 1-[6-(1,1-Dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Hydroxylamine with Ketone Precursors
The primary synthesis involves the condensation of hydroxylamine (NHOH) with a ketone precursor, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming an imine intermediate that tautomerizes to the oxime.
Mechanistic Steps :
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Deprotonation : Hydroxylamine is deprotonated by a strong base (e.g., LDA, NaOH) to generate the nucleophilic NH species.
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Nucleophilic Attack : The NH attacks the electrophilic carbonyl carbon of the ketone.
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Tautomerization : The intermediate undergoes tautomerization to stabilize the oxime structure.
Steric hindrance from the tert-butyl and dimethyl groups on the dihydroindenyl ring necessitates prolonged reaction times or elevated temperatures compared to simpler oximes.
Detailed Preparation Protocols
Standard Hydroxylamine-Ketone Condensation
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Reagents :
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1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone (1.0 eq)
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Hydroxylamine hydrochloride (1.2 eq)
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Lithium diisopropylamide (LDA, 1.1 eq) in THF
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Saturated NaHCO for workup
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Steps :
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Dissolve hydroxylamine hydrochloride in THF and cool to −5°C.
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Add LDA dropwise to generate the reactive NH species.
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Introduce the ketone precursor dissolved in THF and stir for 2–4 hours at 20°C.
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Quench with saturated NaHCO, extract with ethyl acetate, and concentrate.
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Crystallize from isopropyl ether to obtain the oxime as a white solid.
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Alternative Base Systems
Patent WO2016075703A2 describes using potassium hydroxide (KOH) in DMF for analogous oxime formations:
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Conditions : 30–60°C, 12-hour reaction time.
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Advantages : Avoids cryogenic conditions but requires rigorous pH control.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Steric and Electronic Considerations
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The tert-butyl group at the 6-position of the dihydroindenyl ring slows reaction kinetics due to steric shielding of the carbonyl group.
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Electron-donating methyl groups stabilize the intermediate imine, favoring tautomerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Challenges and Solutions
Key Challenges
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Parent Compound: Celestolide (ADBI)
Comparison :
Phantolide (AHMI)
Comparison :
- AHMI’s higher Log Kow (6.7 vs. ~6.6 for ADBI) suggests greater lipophilicity than both ADBI and the oxime derivative, favoring persistence in lipid-rich environments.
- The oxime derivative’s lower vapor pressure (implicit from boiling point) may reduce atmospheric mobility compared to AHMI.
Cashmeran (DPMI)
Comparison :
- DPMI’s lower Log Kow (4.9 vs. 6.6 for ADBI) indicates reduced lipophilicity, making it less persistent in biological systems compared to the oxime derivative.
- The oxime’s higher molecular weight and polar group may enhance interactions with organic matter in aquatic systems, unlike DPMI’s higher volatility (vapor pressure 5.2 Pa vs. 0.020 Pa for ADBI) .
Environmental and Application Considerations
Biological Activity
N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine, also known as 1-[6-(tert-butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl]ethanone oxime, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity through various studies and findings.
- Molecular Formula : C17H24N2O
- Molecular Weight : 288.38 g/mol
- CAS Number : 175136-27-3
The biological activity of this compound is primarily attributed to its ability to act as a hydroxylamine derivative. Hydroxylamines are known to participate in redox reactions and can act as nucleophiles in various biochemical processes. This compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.
Antioxidant Activity
Research indicates that hydroxylamines can exhibit significant antioxidant activities. For instance, studies have shown that related compounds can reduce oxidative stress in cellular models, suggesting that this compound may similarly protect cells from oxidative damage.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. In particular:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is critical for treating neurodegenerative diseases such as Alzheimer's.
- Carbonic Anhydrase (CA) : Some studies indicate that hydroxylamine derivatives can inhibit CA isoenzymes, which are important for maintaining acid-base balance in the body.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Aouad et al. (2014) | Investigated Mannich bases and found that similar compounds exhibited potent antibacterial and antifungal activities. The study suggests potential applications in antimicrobial therapy. |
| Aeluri et al. (2015) | Reported on the synthesis of Mannich bases with significant antiproliferative activity against cancer cell lines. Although not directly tested on N-[1-(6-tert-butyl...], it indicates a trend in related compounds showing anticancer properties. |
| Science.gov (2018) | Highlighted the biological activity of Mannich bases as potential cholinesterase inhibitors, suggesting that compounds like N-[1-(6-tert-butyl... could be explored for similar effects. |
Toxicity and Safety Profile
The toxicity profile of this compound remains largely unexplored in the literature. However, related compounds often require thorough investigation into their safety for potential therapeutic uses.
Q & A
Q. What synthetic strategies are recommended for preparing N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized?
Methodological Answer:
- Condensation reactions between hydroxylamine derivatives and ketone precursors (e.g., 6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl ethyl ketone) are a primary route.
- Optimize reaction parameters:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Catalysts : Use acetic acid or ammonium acetate to facilitate imine formation .
- Monitor progress via TLC or HPLC with UV detection (λ ~255 nm, based on analogous compounds) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign dihydroindenyl protons (δ 1.2–2.8 ppm for tert-butyl and methyl groups) and hydroxylamine protons (δ 8.0–9.5 ppm for imine protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydroindenyl core .
- IR Spectroscopy : Confirm N–O (~1250 cm⁻¹) and C=N (~1640 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELXL for refinement. Prepare crystals via slow evaporation in dichloromethane/methanol. Address disorder in tert-butyl groups with ISOR/DFIX restraints .
Q. How can researchers screen for potential biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric substrates.
- IC50 determination: Dose-response curves with 8–10 concentrations (0.1–100 µM) .
- Receptor Binding Studies :
- Radioligand displacement assays (e.g., [³H]serotonin for neurotransmitter receptors).
- Use membrane preparations from transfected HEK293 cells .
- Cytotoxicity Screening : MTT assay in HepG2 or HEK293 cell lines (24–48 hr exposure) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic additions or cyclization reactions?
Methodological Answer:
- Steric Hindrance Analysis :
- Compare reaction rates with/without tert-butyl via kinetic studies (e.g., pseudo-first-order conditions).
- Use DFT calculations (Gaussian 16) to map steric maps and transition-state geometries .
- Solvent Optimization : Employ polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates and mitigate steric barriers .
- Substituent Effects : Synthesize analogs with smaller alkyl groups (e.g., methyl vs. tert-butyl) to isolate steric contributions .
Q. How can crystallographic data resolve contradictions in reported biological activity (e.g., conflicting IC50 values)?
Methodological Answer:
- Crystal Structure-Activity Relationships (CSAR) :
- Dynamic Simulations :
- Perform molecular dynamics (GROMACS) to simulate receptor-ligand interactions.
- Compare binding modes of active vs. inactive conformers .
- Batch Variability Check : Analyze synthetic batches via LC-MS to rule out impurities (e.g., oxidized byproducts) .
Q. What computational approaches predict binding affinity to neurotransmitter receptors?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with receptor structures (PDB: 4U14 for serotonin receptors).
- Score poses using binding energy (ΔG) and hydrogen-bonding networks .
- Free Energy Perturbation (FEP) :
- Calculate relative binding free energy for analogs with modified substituents.
- Validate with experimental IC50 data .
- Pharmacophore Modeling (MOE) :
- Define essential features (e.g., hydroxylamine moiety, hydrophobic tert-butyl) for QSAR studies .
Q. How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG400/saline mixtures (≤10% DMSO) for intravenous administration.
- Prodrug Design : Synthesize phosphate or acetylated derivatives for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
